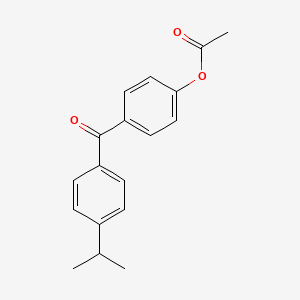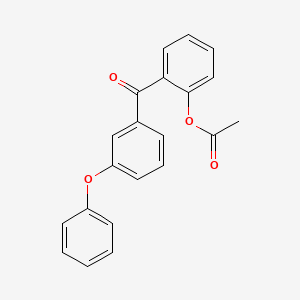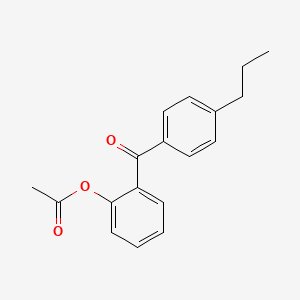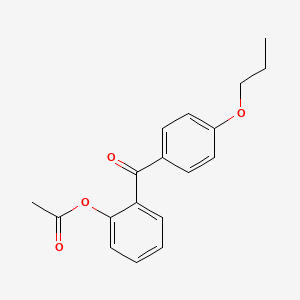
4-Acetoxy-4'-isopropylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-4’-isopropylbenzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group and an isopropyl group attached to the benzophenone core. This compound is commonly used as a fragrance ingredient in perfumes and cosmetics due to its aromatic properties.
Mecanismo De Acción
Target of Action
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-isopropylbenzophenone typically involves the acetylation of 4’-isopropylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-4’-isopropylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The acetoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4’-isopropylbenzophenone or 4’-isopropylbenzoic acid.
Reduction: Formation of 4’-isopropylbenzyl alcohol or 4’-isopropylbenzene.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetoxy-4’-isopropylbenzophenone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and cosmetics due to its aromatic properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4’-isopropylbenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-Methoxy-4’-isopropylbenzophenone: Contains a methoxy group instead of an acetoxy group.
4-Acetoxybenzophenone: Lacks the isopropyl group present in 4-Acetoxy-4’-isopropylbenzophenone.
Uniqueness
4-Acetoxy-4’-isopropylbenzophenone is unique due to the presence of both an acetoxy group and an isopropyl group, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
[4-(4-propan-2-ylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12(2)14-4-6-15(7-5-14)18(20)16-8-10-17(11-9-16)21-13(3)19/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLFZEFDPBHEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641709 |
Source


|
| Record name | 4-[4-(Propan-2-yl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-66-8 |
Source


|
| Record name | 4-[4-(Propan-2-yl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














